molecular formula C15H23NO2 B14491209 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-86-5

3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol

Cat. No.: B14491209
CAS No.: 65021-86-5
M. Wt: 249.35 g/mol
InChI Key: NTRIHINJZIXNIR-UHFFFAOYSA-N
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Description

3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to reductive amination with 3-chloropropanol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-one, while reduction could produce 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-amine .

Scientific Research Applications

3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethoxyphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
  • 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

Uniqueness

3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the ethoxyphenyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a research tool .

Properties

CAS No.

65021-86-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-[1-(4-ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C15H23NO2/c1-2-18-15-9-7-14(8-10-15)16-11-3-5-13(16)6-4-12-17/h7-10,13,17H,2-6,11-12H2,1H3

InChI Key

NTRIHINJZIXNIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCC2CCCO

Origin of Product

United States

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